Endosomal Escape and Cytotoxicity Comparison
In a head‑to‑head comparison of three endosome‑disrupting peptides incorporated into identical multicomponent oligonucleotide delivery systems, GALA achieved the highest cellular uptake and endosomal escape (tied with KALA), but KALA‑containing formulations exhibited significantly greater cytotoxicity [1]. Based on this combined performance metric, GALA was selected as the most promising peptide for nanosized gene delivery [2].
| Evidence Dimension | Endosomal escape efficacy and cytotoxicity |
|---|---|
| Target Compound Data | Highest cellular uptake and endosomal escape (tied with KALA); negligible cytotoxicity |
| Comparator Or Baseline | KALA: similar endosomal escape but greater toxicity; HA2(1-20): inferior uptake/escape |
| Quantified Difference | GALA selected as 'most promising' due to favorable toxicity profile (KALA showed greater toxicity) |
| Conditions | Multicomponent oligonucleotide delivery system in cell culture (Copper-catalyzed azide-alkyne cycloaddition constructed vectors) |
Why This Matters
Procurement decisions should prioritize GALA when balancing endosomolytic potency with minimal off‑target cytotoxicity is critical for reproducible gene silencing or drug delivery experiments.
- [1] Wan, Y., Moyle, P. M., Christie, M. P., & Toth, I. (2016). Nanosized, peptide-based multicomponent DNA delivery systems: optimization of endosome escape activity. Nanomedicine, 11(8), 907–919. DOI: 10.2217/nnm.16.19 View Source
- [2] Nouri, F. S., et al. (2013). A recombinant biopolymeric platform for reliable evaluation of the activity of pH-responsive amphiphile fusogenic peptides. Biomacromolecules, 14(6), 2033–2040. DOI: 10.1021/bm400380s View Source
